molecular formula C21H25N3O4S B2947798 N1-(4-ethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896268-81-8

N1-(4-ethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2947798
CAS No.: 896268-81-8
M. Wt: 415.51
InChI Key: MDSDWJYUJFNRMO-UHFFFAOYSA-N
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Description

N1-(4-ethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is an oxalamide derivative characterized by a 4-ethylphenyl group and a pyrrolidine ring modified with a phenylsulfonyl moiety. The phenylsulfonyl group enhances metabolic stability by resisting enzymatic hydrolysis, while the ethyl substituent on the aryl ring likely increases lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-2-16-10-12-17(13-11-16)23-21(26)20(25)22-15-18-7-6-14-24(18)29(27,28)19-8-4-3-5-9-19/h3-5,8-13,18H,2,6-7,14-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSDWJYUJFNRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-ethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H25N3O4S
  • Molecular Weight : 415.51 g/mol
  • CAS Number : 896268-81-8

The structure includes an ethylphenyl group, a pyrrolidine moiety linked to a phenylsulfonyl group, and an oxalamide bond, which collectively contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenylsulfonyl group is believed to enhance binding affinity to various enzymes and receptors, potentially modulating their activities. This interaction may trigger downstream signaling pathways critical for therapeutic effects.

Potential Targets

Research suggests that this compound may interact with:

  • Enzymes : Inhibition or modulation of enzyme activity can influence metabolic pathways.
  • Receptors : Binding to receptors can alter physiological responses, impacting conditions such as inflammation or cancer.

Anticancer Potential

Preliminary studies indicate that this compound exhibits anticancer properties. It may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. By modulating cytokine production and immune cell activity, it may reduce inflammation in various models.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
N1-(2-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamideContains a methoxybenzyl groupPotential anti-inflammatory and anticancer activities
N1-(3-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamideDifferent substitution patternVarying biological activities due to structural differences
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamideFeatures a benzenesulfonyl groupDistinct pharmacological effects

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Antiviral Activity : Research on similar oxalamide derivatives has shown promising antiviral properties against Zika virus and other flaviviruses, indicating potential broader applications in infectious disease treatment .
  • Mechanistic Insights : Studies on related compounds have elucidated mechanisms involving enzyme inhibition and receptor modulation, which are likely relevant for understanding the action of this compound .
  • Therapeutic Applications : The ongoing exploration of this compound's effects on cancer cell lines suggests its utility in developing novel anticancer therapies .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Oxalamides

Structural Variations and Physicochemical Properties

The table below compares key structural features and physicochemical data of the target compound with analogs from the evidence:

Compound Name Substituent 1 (N1) Substituent 2 (N2) Key Functional Groups LC-MS (M+H+) HPLC Purity Reference
Target Compound 4-ethylphenyl (1-(phenylsulfonyl)pyrrolidin-2-yl)methyl Phenylsulfonyl, pyrrolidine N/A N/A N/A
Compound 13 () 4-chlorophenyl (1-acetylpiperidin-2-yl)(thiazolyl)methyl Acetylpiperidine, thiazole 479.12 90.0%
S336 () 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Dimethoxybenzyl, pyridine N/A N/A
BNM-III-170 () 4-chloro-3-fluorophenyl Guanidinomethyl-dihydroindenyl Fluorophenyl, guanidine N/A N/A
Compound 16 () 4-(4-hydroxybenzoyl)phenyl 4-methoxyphenethyl Hydroxybenzoyl, methoxy N/A N/A

Key Observations :

  • The phenylsulfonyl group in the target may confer greater metabolic stability compared to acetylpiperidine (Compound 13) or methoxy groups (Compound 16), as sulfonamides are resistant to hydrolysis .
  • Synthetic Yields : Analogs in and show yields ranging from 35% to 53%, influenced by steric hindrance and reaction conditions. The target compound’s synthesis may face challenges due to the bulky phenylsulfonyl-pyrrolidine moiety.
Antiviral Candidates
  • Compound 13 () : Acts as an HIV entry inhibitor, with LC-MS and NMR confirming structural integrity. The thiazole and acetylpiperidine groups may interact with viral envelope proteins .
  • BNM-III-170 (): A CD4-mimetic compound with guanidinomethyl groups enhancing binding to HIV gp120. The dihydroindenyl scaffold mimics CD4’s conformational flexibility .
  • However, the absence of charged groups (e.g., guanidine in BNM-III-170) might reduce affinity for viral targets.
Flavoring Agents and Toxicology
  • S336 (): A umami agonist with a NOEL of 100 mg/kg bw/day, demonstrating high safety margins (>33 million) due to rapid metabolism without amide hydrolysis .
  • Target Compound : If used as a flavoring agent, its ethyl and sulfonyl groups might slow metabolism compared to S336, necessitating specific toxicological studies to assess CYP inhibition and hydrolysis pathways.

Metabolic and Toxicological Profiles

  • The target compound’s phenylsulfonyl group likely follows this trend, enhancing stability.
  • Toxicology: Analogs like S336 exhibit high NOELs (100 mg/kg bw/day) due to efficient clearance. The target compound’s lipophilic ethyl group may increase tissue accumulation, requiring subchronic toxicity studies to confirm safety margins .

Q & A

Q. What synthetic strategies are recommended for synthesizing N1-(4-ethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Step 1 : Start with oxalyl chloride or ethyl oxalyl chloride to form the oxalamide backbone. React 4-ethylphenylamine with oxalyl chloride to generate the N1-substituted intermediate.
  • Step 2 : Functionalize the pyrrolidine moiety: Introduce the phenylsulfonyl group via sulfonylation of pyrrolidin-2-ylmethanamine using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
  • Step 3 : Couple the intermediates via nucleophilic substitution or amide bond formation. Use coupling agents like HATU or DCC in anhydrous DMF or dichloromethane .
  • Optimization : Monitor reaction progress with LC-MS. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of sulfonating agent) and temperature (40–60°C) to improve yields. Purify via silica gel chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Focus on diagnostic peaks:
    • Oxalamide NH protons (δ 8–11 ppm, broad singlet).
    • Phenylsulfonyl group aromatic protons (δ 7.5–8.0 ppm, doublets).
    • Pyrrolidine methylene protons (δ 2.5–3.5 ppm, multiplet) .
  • LC-MS/HRMS : Confirm molecular weight ([M+H]+) and purity. Use APCI+ or ESI+ modes for ionization .
  • HPLC : Employ C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) to assess purity (>95%) and resolve stereoisomers if present .

Q. How can researchers design initial biological activity assays for this compound?

Methodological Answer:

  • Antiviral Screening : Use HIV-1 pseudotyped virus assays (e.g., TZM-bl cells) to measure entry inhibition (IC50). Include controls like BNM-III-170, a structurally related CD4-binding site inhibitor .
  • Enzyme Inhibition : Test against soluble epoxide hydrolase (sEH) or cytochrome P450 isoforms (e.g., CYP4F11) using fluorogenic substrates. Compare inhibition kinetics (Ki) to known oxalamide-based inhibitors .
  • Cytotoxicity : Perform MTT assays on HEK-293 or HepG2 cells to determine selectivity indices (CC50/IC50) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing pyrrolidine-containing oxalamides be addressed?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers. For diastereomers, optimize solvent systems (e.g., hexane/EtOAc with 0.1% TFA) .
  • Asymmetric Synthesis : Employ Rhodium-catalyzed hydrogenation (e.g., PhthalaPhos ligands) to control stereochemistry at the pyrrolidine methylene center .
  • Data Interpretation : Compare NOE (Nuclear Overhauser Effect) correlations in 2D NMR to assign configurations. Cross-validate with computational models (e.g., DFT-based chemical shift predictions) .

Q. What computational approaches are suitable for studying target interactions (e.g., HIV gp120 binding)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to the CD4-binding site. Focus on hydrogen bonds between oxalamide NH groups and gp120 residues (e.g., Asp368, Glu370) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) to prioritize analogs .
  • SAR Analysis : Overlay docking poses with activity data to identify critical substituents (e.g., phenylsulfonyl vs. acetyl groups) .

Q. How can contradictions between in vitro and in vivo pharmacokinetic data be resolved?

Methodological Answer:

  • Metabolic Stability : Incubate the compound with liver microsomes (human/rat). Monitor degradation via LC-MS to identify metabolites (e.g., sulfonyl group hydrolysis). Use CYP450 inhibitors (e.g., ketoconazole) to pinpoint metabolic pathways .
  • Bioavailability Optimization : Introduce prodrug moieties (e.g., esterification of hydroxyl groups) or formulate with cyclodextrins to enhance solubility .
  • In Vivo Validation : Perform pharmacokinetic studies in rodents. Compare AUC and Cmax between oral and intravenous administration to assess first-pass metabolism .

Q. What strategies mitigate off-target effects in enzyme inhibition studies?

Methodological Answer:

  • Selectivity Screening : Test against a panel of 50+ kinases/proteases (e.g., Eurofins PanLabs) to identify off-target binding. Use IC50 fold-changes (>10x) to prioritize selective analogs .
  • Structural Modifications : Replace the phenylsulfonyl group with less promiscuous substituents (e.g., trifluoromethyl) to reduce hydrophobic interactions with non-target enzymes .
  • Crystallography : Co-crystallize the compound with sEH or CYP4F11 to identify binding site residues. Use structure-guided design to eliminate interactions with conserved regions .

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